molecular formula C18H28O2 B3131891 Estren CAS No. 35950-87-9

Estren

Cat. No.: B3131891
CAS No.: 35950-87-9
M. Wt: 276.4 g/mol
InChI Key: CMXKUJNZWYTFJN-AXSMETJDSA-N
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Mechanism of Action

Target of Action

Estren, a synthetic steroid, primarily targets the Androgen Receptor (AR) and the Estrogen Receptor (ER) . These receptors are involved in regulating transcriptional processes . The AR and ER are found in various tissues, including bone-forming cells, female organs, breasts, hypothalamus, and pituitary .

Mode of Action

This compound interacts with its targets, the AR and ER, to regulate both androgenic and estrogenic transcriptional effects . It binds poorly to estrogen and androgen receptors in vitro . It potently regulates direct and indirect androgen receptor-dependent effects on gene expression by osteoblasts . This compound also stimulates androgen receptor-dependent effects on gene expression through conventional estrogen-sensitive transcriptional elements in osteoblasts .

Biochemical Pathways

This compound affects the biochemical pathways associated with the AR and ER. It indirectly activates the androgen receptor to regulate both androgen- and estrogen-like transcriptional responses by bone-forming cells . This compound also causes indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .

Pharmacokinetics

Estradiol’s bioavailability, metabolism, biological half-life, and other parameters differ by route of administration . The potency of estradiol and its local effects in certain tissues, most importantly the liver, also differ by route of administration .

Result of Action

This compound’s action results in both androgenic and estrogenic transcriptional effects through the AR . It is weakly estrogenic in the mouse uterus and might induce nuclear ERα- and AR-mediated responses . This compound also caused indirect effects on osteoblast transcription factor activity that replicate those induced by native androgen .

Biochemical Analysis

Biochemical Properties

Estren is known to regulate both androgenic and estrogenic transcriptional effects through the androgen receptor . It has been found to have nongenotropic as well as sex-nonspecific osteogenic effects . This compound interacts with various enzymes and proteins, including the androgen receptor and 3α-hydroxysteroid dehydrogenase .

Cellular Effects

This compound influences cell function by regulating gene expression through the androgen receptor . It has been shown to have effects on osteoblasts, the cells responsible for bone formation . This compound also influences cellular metabolism, as it can be metabolized by osteoblasts to produce the potent androgen 19-nortestosterone .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the androgen receptor . It can activate the androgen receptor to regulate both androgen- and estrogen-like transcriptional responses by bone-forming cells . This compound can also be converted to 19-nortestosterone by a 3α-hydroxysteroid dehydrogenase-like activity, further contributing to its androgenic activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to have sustained effects on bone formation in ovariectomized and orchidectomized mice .

Metabolic Pathways

This compound is involved in the androgen and estrogen metabolic pathways . It interacts with enzymes such as 3α-hydroxysteroid dehydrogenase, which can convert this compound to 19-nortestosterone .

Subcellular Localization

It is known to interact with the androgen receptor, which is typically located in the cytoplasm and nucleus of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estren can be synthesized through a multi-step process involving the modification of steroid precursors. One common method involves the reduction of estrone to estradiol, followed by further chemical modifications to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using steroid precursors. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Estren undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Comparison with Similar Compounds

Uniqueness of Estren: this compound is unique in its ability to act through both androgen and estrogen receptors, providing a dual mechanism of action. This dual activity allows this compound to exert anabolic effects on bone while potentially minimizing the side effects associated with traditional estrogens and androgens .

Properties

IUPAC Name

(3R,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13+,14-,15-,16+,17+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXKUJNZWYTFJN-AXSMETJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@@H](CC[C@H]34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017064
Record name Estren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35950-87-9
Record name Estren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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